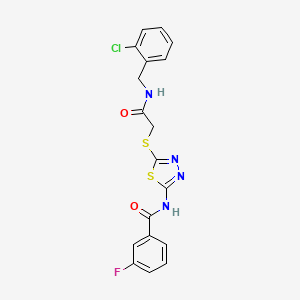

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

Descripción

This compound belongs to the 1,3,4-thiadiazole class, characterized by a sulfur- and nitrogen-containing heterocyclic core. The structure includes a 3-fluorobenzamide moiety at position 2 of the thiadiazole ring and a thioether-linked ethyl group substituted with a 2-chlorobenzylamino carboxamide at position 3.

Propiedades

IUPAC Name |

N-[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClFN4O2S2/c19-14-7-2-1-4-12(14)9-21-15(25)10-27-18-24-23-17(28-18)22-16(26)11-5-3-6-13(20)8-11/h1-8H,9-10H2,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMKUJZFYPZLQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide typically involves multiple steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.

Attachment of Chlorobenzyl Group: The chlorobenzyl group is introduced via nucleophilic substitution reactions, where the thiadiazole intermediate reacts with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Benzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3-fluorobenzoic acid or its derivatives using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated synthesis and purification systems can also streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Nitro, halo, or sulfonyl derivatives of the original compound.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiadiazole derivatives, including N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, studies have documented that certain derivatives effectively inhibit Xanthomonas oryzae at concentrations as low as 100 μg/mL .

Anticancer Potential

The compound's structural features suggest potential applications in cancer treatment. Thiadiazole derivatives are particularly noted for their anticancer properties due to their ability to interact with key biological targets involved in tumorigenesis. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells by disrupting microtubule dynamics, similar to established chemotherapeutics like Combretastatin A-4 (CA-4). The mechanism involves binding to the tubulin-colchicine-binding pocket, leading to cell cycle arrest in the G2/M phase.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its molecular weight and functional groups. Factors such as polarity and the presence of ionizable groups can affect its bioavailability and overall efficacy in biological systems .

Comparative Studies

Research comparing various thiadiazole derivatives has highlighted that modifications in their structure can significantly enhance their biological activity. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Thiadiazole Derivative A | High cytotoxicity against MCF-7 cells | Study 1 |

| Thiadiazole Derivative B | Moderate antibacterial activity | Study 2 |

| N-(5-((2-chlorobenzyl)amino)-2-oxoethyl)thio) | Significant inhibition of Xanthomonas oryzae | Study 3 |

Case Studies

Several case studies have documented the efficacy of thiadiazole derivatives:

- A study demonstrated that modifications in the thiadiazole ring enhanced binding affinities and cytotoxic profiles against multiple cancer cell lines.

- Molecular docking simulations indicated favorable interactions between these compounds and proteins involved in cancer progression, suggesting a targeted approach in drug design.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorobenzamide moiety enhances its binding affinity and specificity. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Core

a. N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives ()

- Structural difference: The target compound replaces the piperidin-1-yl group with a 2-chlorobenzylamino carboxamide.

- However, the bulkier aromatic substituent may reduce solubility in aqueous media.

- Synthesis : Both compounds use thiosemicarbazide precursors, but employs piperidine derivatives instead of chlorobenzylamine intermediates .

b. N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide ()

- Structural difference : A thiazole core replaces the thiadiazole ring, and the fluorobenzamide has difluoro substitutions.

- Impact : The thiazole ring may confer different electronic properties, while the 2,4-difluoro substitution on the benzamide could enhance binding affinity compared to the 3-fluoro group in the target compound.

- Biological relevance : highlights hydrogen bonding between the amide group and enzyme active sites, a feature likely shared by the target compound .

Thioether-Linked Derivatives

a. N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide ()

- Structural difference: The target compound substitutes the oxadiazole-thioacetamide group with a 2-chlorobenzylamino carboxamide.

- Synthesis : Both compounds use thiol-alkylation reactions, but employs oxadiazole-thiol precursors, whereas the target compound likely requires chlorobenzylamine coupling .

Trichloroethyl-Thiadiazole Hybrids ()

- Structural difference: features a trichloroethyl group and acetamide substituents, contrasting with the fluorobenzamide and chlorobenzylamino groups in the target compound.

- Impact : The trichloroethyl group in may enhance electrophilicity and covalent binding to enzymes, while the target compound’s fluorine and chlorine atoms likely contribute to hydrophobic interactions and metabolic stability .

Key Data and Research Findings

Table 1: Structural and Functional Comparison

*Inferred from analogous methods in and .

Actividad Biológica

N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide, with CAS number 868973-85-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₄ClFN₄O₂S₂ |

| Molecular Weight | 436.9 g/mol |

| CAS Number | 868973-85-7 |

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties , particularly against breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines. In vitro assays demonstrated that the compound exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell growth. For instance, derivatives of 1,3,4-thiadiazoles have shown enhanced activity when modified with various substituents, suggesting a structure-activity relationship (SAR) that favors specific molecular configurations for improved efficacy .

Case Study: Cytotoxicity Assay

In a comparative study using the MTT assay:

- Compound : N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide

- Cell Lines Tested : MCF-7 and HepG2

- Control : 5-Fluorouracil (5-FU)

- Results : The compound demonstrated IC50 values significantly lower than those of 5-FU, indicating superior cytotoxic effects on both cell lines.

Antimicrobial Activity

The compound also exhibits promising antimicrobial activity , particularly against Gram-positive and Gram-negative bacteria. Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety possess moderate to significant antibacterial properties. For example, compounds with substitutions at the C-5 position of the thiadiazole ring have been reported to show good activity against strains such as Staphylococcus aureus and Escherichia coli .

Antimicrobial Efficacy Table

| Microorganism | Activity (MIC μg/mL) |

|---|---|

| Staphylococcus aureus | 62.5 |

| Escherichia coli | 32.6 |

| Candida albicans | Moderate |

| Aspergillus niger | Significant |

The biological activity of N-(5-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide can be attributed to its ability to disrupt cellular processes in target organisms. The thiadiazole ring system is known for its role in inhibiting key enzymes involved in cell proliferation and survival. Additionally, the presence of the chlorobenzyl moiety enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Q & A

What are the common synthetic routes for preparing this compound?

Basic

The synthesis typically involves coupling a thiol-containing 1,3,4-thiadiazole intermediate with a substituted acetamide derivative under alkaline conditions. Key steps include:

- Reacting 5-substituted-1,3,4-thiadiazol-2-thiols with 2-chloro-N-(2-chlorobenzyl)acetamide in anhydrous acetone or dioxane.

- Using potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base to facilitate nucleophilic substitution.

- Purification via recrystallization from ethanol or ethanol-DMF mixtures .

Example Reaction Conditions:

| Reactants | Solvent | Base | Temperature | Reaction Time | Yield Purification |

|---|---|---|---|---|---|

| Thiadiazole-thiol + 2-chloroacetamide derivative | Dry acetone | K₂CO₃ | Reflux | 3 hours | Recrystallization |

| 2-amino-thiazole + chloroacetyl chloride | Dioxane | Triethylamine | 20–25°C | Overnight | Filtration |

How can researchers confirm the molecular structure post-synthesis?

Basic

Structural confirmation relies on:

- X-ray crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds, π-π stacking) and crystal packing (e.g., centrosymmetrical dimers via N–H⋯N bonds) .

- Spectroscopy :

- IR : Amide C=O (~1650 cm⁻¹) and aromatic C–F (~1220 cm⁻¹) stretches.

- NMR : Distinct signals for fluorobenzamide (δ 7.4–8.1 ppm) and thiadiazole protons (δ 8.2–8.5 ppm).

Key Crystallographic Parameters ( ):

| Technique | Key Findings |

|---|---|

| X-ray diffraction | N1–H1⋯N2 hydrogen bonds (2.89 Å) form dimers |

| C4–H4⋯F2 interactions stabilize packing |

What strategies optimize reaction yields for 1,3,4-thiadiazole derivatives?

Advanced

Yield optimization requires systematic variation of:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiol intermediates.

- Catalyst loading : Excess K₂CO₃ (2.5–3.0 eq.) improves substitution efficiency .

- Temperature control : Reflux (60–80°C) accelerates reaction but may increase side products; room temperature is preferable for acid-sensitive intermediates .

Design of Experiment (DoE) Approach:

| Variable | Low Level | High Level | Optimal Range |

|---|---|---|---|

| Solvent polarity | Acetone | DMF | DMF |

| Catalyst (K₂CO₃) | 2.0 eq. | 3.0 eq. | 2.5 eq. |

| Temperature | 25°C | 80°C | 60°C |

How do intermolecular interactions from crystallography inform derivative design?

Advanced

X-ray data reveal non-covalent interactions critical for bioactivity:

- Hydrogen bonds : Stabilize ligand-receptor binding (e.g., N–H⋯N in PFOR enzyme inhibition ).

- Halogen interactions : Chlorobenzyl groups engage in C–Cl⋯π contacts, enhancing target affinity.

Derivative Design Tips:

- Introduce electron-withdrawing groups (e.g., -CF₃) to strengthen hydrogen bonding.

- Modify thiadiazole substituents to optimize π-π stacking with hydrophobic enzyme pockets .

How should contradictions in biological activity data be resolved?

Advanced

Discrepancies in cytotoxicity or enzyme inhibition may arise from:

- Purity differences : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay conditions : Standardize protocols (e.g., cell lines, incubation time) across studies.

| Study | Reported IC₅₀ (μM) | Assay Condition |

|---|---|---|

| 12.4 ± 1.2 | MCF-7 cells, 48h incubation | |

| 28.9 ± 3.1 | HeLa cells, 24h incubation |

Recommendations:

- Re-test under unified conditions (e.g., MTT assay, 48h incubation).

- Use molecular docking to correlate structural features with activity trends .

What methodologies are used in molecular docking studies?

Advanced

Docking workflows include:

- Target selection : Enzymes like pyruvate:ferredoxin oxidoreductase (PFOR) for antiparasitic activity .

- Software : AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA).

- Validation : Redocking co-crystallized ligands (RMSD < 2.0 Å) .

| Parameter | Value |

|---|---|

| Grid box size | 25 × 25 × 25 ų |

| Exhaustiveness | 100 |

| Scoring function | Vina score (kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.